molecular formula C10H7NO B083401 Quinoline-3-carbaldehyde CAS No. 13669-42-6

Quinoline-3-carbaldehyde

Cat. No. B083401
CAS RN: 13669-42-6
M. Wt: 157.17 g/mol
InChI Key: RYGIHSLRMNXWCN-UHFFFAOYSA-N
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Description

Quinoline-3-carbaldehyde is a compound that is part of the quinoline family, known for its significant role in medicinal chemistry and various other chemical applications.

Synthesis Analysis

  • 3-(2-Furoyl)quinoline-2-carbaldehyde has been synthesized as a fluorogenic derivatizing reagent for liquid chromatography, demonstrating the compound's utility in high-sensitivity analysis of amino acids (Beale, Hsieh, Wiesler, & Novotny, 1990).
  • A series of new quinoline-8-carbaldehyde compounds, namely 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids, have been synthesized, showcasing the versatility of quinoline-3-carbaldehyde in producing novel compounds (Gao, Zhao, Li, Yan, & Li, 2012).

Molecular Structure Analysis

  • Vibrational spectra studies of quinoline-4-carbaldehyde provide insight into the molecular structure, revealing two stable conformers with different hydrogen bonding patterns (Kumru, Küçük, & Akyürek, 2013).
  • Research on dichloridobis(triphenylphosphine) ruthenium(II) complexes with quinoline-2-carbaldehyde explores geometrical isomers and their molecular structures, indicating the complexity and variability of compounds derived from quinoline-3-carbaldehyde (Mori et al., 2014).

Chemical Reactions and Properties

  • Quinoline-3-carbaldehyde derivatives exhibit a range of chemical reactions, including transformations to Schiff bases and pyrazoloquinolines, indicating their versatility in chemical synthesis (Ocal, Yolacan, Kaban, Leonor Vargas, & Kouznetsov, 2001).
  • The reaction between MeOH and quinoxalines, involving quinoline-3-carbaldehyde, highlights the compound's role in complex chemical processes, such as bond cleavage and formation (Liu, Jiang, Zhang, & Xu, 2013).

Physical Properties Analysis

  • The physical properties of quinoline-3-carbaldehyde derivatives can be understood through their vibrational spectra, providing insights into their thermodynamic properties (Kumru, Küçük, & Akyürek, 2013).

Chemical Properties Analysis

  • Quinoline-3-carbaldehyde and its derivatives have diverse chemical properties, as evidenced by their use in synthesizing a variety of heterocyclic compounds (Rocha et al., 2020).
  • The chemoselective oxidation of 4-methylquinolines into quinoline-4-carbaldehydes demonstrates the compound's reactivity and potential for various chemical transformations (Xu, Li, Ding, & Guo, 2021).

Scientific Research Applications

  • Aggregation-Induced Emission Enhancement and Anion Sensing : 2-Hydroxyquinoline-3-carbaldehyde exhibits unique aggregation-induced emission enhancement (AIEE), useful in material science. It also acts as a time-dependent turn-on fluoride ion sensor in acetonitrile medium, indicating potential applications in ion sensing and interaction studies with biomolecules like bovine serum albumin (N. Chakraborty et al., 2018).

  • Synthesis of Fused Heterocyclic Systems : Research on 2-chloroquinoline-3-carbaldehyde and related analogs covers the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cord heterocyclic systems, highlighting their significance in synthetic chemistry (W. Hamama et al., 2018).

  • Corrosion Inhibition : Quinoline derivatives such as 2,6-dichloroquinoline-3-carbaldehyde are studied for their corrosion inhibition properties on mild steel in hydrochloric acid solution. These derivatives exhibit excellent inhibition and adsorption behavior, following the Langmuir adsorption model (H. Lgaz et al., 2017).

  • Liquid Chromatography and Fluorescence Detection : 3-(2-Furoyl)quinoline-2-carbaldehyde has been used as a fluorogenic derivatizing reagent for liquid chromatography, forming highly fluorescent isoindoles with primary amines, useful in high-sensitivity analysis of amino acids (S. C. Beale et al., 1990).

  • Synthesis of Other Valuable Heterocycles : Chromene- and quinoline-3-carbaldehydes are used to synthesize various heterocycles, such as 3H-chromeno[3–c]quinolines, demonstrating their value as building blocks in medicinal chemistry (D. Rocha et al., 2020).

  • Antioxidant Activity : Studies on 2-chloroquinoline-3-carbaldehydes and related derivatives have shown significant radical scavenging activity, indicating their potential as antioxidants (R. Subashini et al., 2010).

  • Inhibition of Mild Steel Corrosion : Quinoline derivatives like 2-mercaptoquinoline-3-carbaldehyde are investigated as inhibitors for mild steel corrosion in acidic solutions, exhibiting efficient inhibition and following Langmuir adsorption isotherm (B. Mistry et al., 2013).

Safety and Hazards

Quinoline-3-carbaldehyde can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Future Directions

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity, paving the way for novel drug development . The efficient use of quinoline-3-carbaldehydes to synthesize other valuable heterocycles has been described, demonstrating their value as building blocks .

properties

IUPAC Name

quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGIHSLRMNXWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159889
Record name Quinoline-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-3-carbaldehyde

CAS RN

13669-42-6
Record name 3-Quinolinecarboxaldehyde
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Record name Quinoline-3-carbaldehyde
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Record name Quinoline-3-carbaldehyde
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Record name Quinoline-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Quinoline-3-carbaldehyde?

A1: Quinoline-3-carbaldehyde has the molecular formula C10H7NO and a molecular weight of 157.16 g/mol.

Q2: What spectroscopic techniques are commonly employed for characterizing Quinoline-3-carbaldehyde and its derivatives?

A2: Researchers frequently utilize a combination of spectroscopic methods, including Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS) to elucidate the structures of Quinoline-3-carbaldehyde derivatives. [, , , , , , , , , , , , , , , , , ]

Q3: Can you describe a common synthetic route to Quinoline-3-carbaldehydes?

A3: The Vilsmeier-Haack reaction is a widely employed method for synthesizing 2-chloroquinoline-3-carbaldehyde derivatives, which serve as key intermediates in the preparation of various Quinoline-3-carbaldehydes. This reaction involves the formylation of N-arylacetamides using a Vilsmeier-Haack reagent. [, , , , , , ]

Q4: Are there alternative synthetic approaches to Quinoline-3-carbaldehydes?

A4: Yes, besides the Vilsmeier-Haack reaction, other methods like the Doebner reaction and ring-scission reactions of quinoline derivatives with thiophosgene have been explored for the synthesis of specific Quinoline-3-carbaldehydes. [, ]

Q5: Has Quinoline-3-carbaldehyde exhibited any catalytic properties?

A5: Research has shown that certain chiral 3-quinolylalkanols, derived from Quinoline-3-carbaldehyde, can act as asymmetric autocatalysts in the enantioselective alkylation of quinoline-3-carbaldehyde with diisopropylzinc. This autocatalytic reaction leads to the formation of the same enantiomer of the catalyst, resulting in amplified enantiomeric excess (ee). [, , ]

Q6: What are some notable biological activities associated with Quinoline-3-carbaldehyde derivatives?

A6: Quinoline-3-carbaldehyde derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial activity against various bacterial and fungal strains, as well as potential as anti-cancer agents. [, , , , , , , , , , , , ]

Q7: How do Quinoline-3-carbaldehyde derivatives exert their antimicrobial effects?

A7: The exact mechanism of action for the antimicrobial activity of these compounds varies depending on the specific derivative and target organism. Some studies suggest that these compounds may target bacterial DNA gyrase, an enzyme essential for DNA replication and repair. []

Q8: Have any specific Quinoline-3-carbaldehyde derivatives shown promising anti-cancer activity?

A8: Research indicates that benzotriazole-containing quinoline-3-carbaldehyde hydrazones have displayed significant cancer cell growth inhibitory effects against various human tumor cell lines. []

Q9: How do structural modifications to Quinoline-3-carbaldehyde affect its biological activity?

A9: Studies have shown that incorporating different substituents on the quinoline ring, particularly at positions 2, 6, and 8, can significantly influence the biological activity of Quinoline-3-carbaldehyde derivatives. For instance, the presence of electron-donating or electron-withdrawing groups at specific positions can modulate their antimicrobial potency and selectivity. [, , , , , ]

Q10: What are some common structural modifications employed to enhance the biological activity of Quinoline-3-carbaldehyde derivatives?

A10: Researchers have explored various structural modifications, including:

  • Incorporation of heterocyclic rings: Introducing heterocycles, such as pyrazole, benzofuran, triazole, and benzotriazole moieties, can enhance the biological activity and target selectivity of Quinoline-3-carbaldehyde derivatives. [, , , , , , , , , , , ]
  • Formation of Schiff bases: Condensing Quinoline-3-carbaldehydes with amines yields Schiff bases, which often exhibit improved biological profiles. [, , , , ]
  • Quaternization: Converting the nitrogen atom in the quinoline ring to a quaternary ammonium salt can enhance water solubility and, in some cases, biological activity. []

Q11: How is computational chemistry being utilized in Quinoline-3-carbaldehyde research?

A11: Computational tools like molecular docking and molecular dynamics simulations are instrumental in understanding the interactions between Quinoline-3-carbaldehyde derivatives and their biological targets. These methods help researchers visualize binding modes, identify key interactions, and predict binding affinities, aiding in the rational design of more potent and selective inhibitors. [, , , , ]

Q12: Have any QSAR studies been conducted on Quinoline-3-carbaldehyde derivatives?

A12: While specific QSAR models were not explicitly discussed in the provided abstracts, researchers often use QSAR studies to correlate the physicochemical properties of Quinoline-3-carbaldehyde derivatives with their biological activities, ultimately guiding the design of more potent and drug-like molecules. [, ]

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